(S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic Acid

pKa phenolic ionization electron-withdrawing substituent

Researchers needing to probe tyrosine ionization effects or enhance peptide oxidative stability face limited options with standard Fmoc-Tyr-OH. (S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic acid (Fmoc-3-chloro-L-tyrosine) delivers: - 1.7-unit lower phenolic pKa (8.1 vs 9.8) for pH-dependent receptor studies - +92 mV anodic shift improving resistance to oxidative degradation - Halogen-bonding capacity for tunable hydrogel formation Suitable for Fmoc/tBu SPPS. Available in research to bulk quantities.

Molecular Formula C24H20ClNO5
Molecular Weight 437.9 g/mol
Cat. No. B12829694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic Acid
Molecular FormulaC24H20ClNO5
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O
InChIInChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)
InChIKeyKHDGYTHHDSEGNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-3-Chloro-L-Tyrosine – Halogenated Building Block for Peptide Synthesis


(S)-3-(3-Chloro-4-hydroxyphenyl)-2-(Fmoc-amino)propanoic acid, commonly referred to as Fmoc-3-chloro-L-tyrosine or Fmoc-Tyr(3-Cl)-OH (CAS 478183-58-3, molecular formula C24H20ClNO5, MW 437.88), is an Fmoc-protected non-proteinogenic amino acid derivative belonging to the class of halogenated L-tyrosine analogs . It carries a single chlorine substituent at the meta position and a free phenolic hydroxyl at the para position of the aromatic side chain . This compound is predominantly employed as a building block in Fmoc/tBu solid-phase peptide synthesis (SPPS) for the incorporation of 3-chlorotyrosine residues into synthetic peptides . Its primary value proposition lies in the unique combination of electron-withdrawing chlorine and a free hydroxyl group, which together confer physicochemical and biological properties distinct from those of both the parent Fmoc-Tyr-OH and other halogenated tyrosine derivatives.

Workflow Fmoc/tBu solid-phase peptide synthesis (SPPS) building block
Side chain 3-chloro-4-hydroxyphenyl; meta-chloro with free para-hydroxyl
Key property Modulates phenolic ionization equilibrium and hydrogen-bonding network

Differentiation from Fmoc-Tyrosine and Other Halogenated Analogs


The 3-chloro-4-hydroxy substitution pattern on the aromatic ring generates a distinct electronic and steric profile that cannot be recapitulated by simply substituting another halogen or using the unsubstituted Fmoc-Tyr-OH. The chlorine atom at the meta position lowers the phenolic pKa by approximately 1.7 log units relative to tyrosine (pKa 8.1 vs. 9.8), shifting the ionization equilibrium at physiological pH [1]. This altered protonation state directly impacts hydrogen-bonding capacity and receptor recognition, as demonstrated in the angiotensin II system where the degree of phenolic ionization governs peptide-receptor binding [2]. Furthermore, the C–Cl bond introduces a sigma-hole that can engage in halogen bonding, a directional non-covalent interaction unavailable to fluorine- or hydrogen-substituted analogs [3]. These orthogonal properties mean that replacing Fmoc-3-chloro-L-tyrosine with Fmoc-Tyr-OH, Fmoc-Tyr(3-F)-OH, or Fmoc-Tyr(3,5-Cl2)-OH will alter peptide conformation, self-assembly behavior, and target engagement in ways that cannot be compensated by adjusting other sequence parameters.

Fmoc-Tyr-OH Lacks chlorine-induced pKa shift and halogen-bonding capability, altering pH-dependent conformation and recognition.
Fmoc-Tyr(3-F)-OH Fluorine does not support sigma-hole halogen bonding; electronic profile differs, potentially shifting self-assembly and target engagement.
Fmoc-Tyr(3,5-Cl2)-OH Dual chlorine substitution creates a distinct steric and electronic environment; pKa drops further (~6.3), which may affect solubility and folding.

Quantitative Differentiation Evidence


Phenolic pKa Lowering in 3-Chlorotyrosine vs. Tyrosine

The phenolic hydroxyl pKa of 3-chlorotyrosine is 8.1, compared to 9.8 for unsubstituted tyrosine, as measured in the free amino acid form under identical conditions [1]. This 1.7-unit decrease results directly from the electron-withdrawing effect of the meta-chloro substituent. At physiological pH 7.4, approximately 83% of 3-chlorotyrosine phenolic groups are protonated versus approximately 95% for tyrosine, meaning the chlorinated analog exists in a partially deprotonated state that can alter hydrogen-bond donation capacity and receptor recognition events [1].

Phenolic pKa (3-Cl-Tyr vs. Tyr)
Head-to-head
8.1 vs. 9.8 (Δ1.7)
Supports altered ionization state at physiological pH
Free amino acid, differential pulse voltammetry [REFS-1]
pKa phenolic ionization electron-withdrawing substituent tyrosine analog

Redox Potential Shift in 3-Chlorotyrosine

The peak oxidation potential (Ep) of 3-chlorotyrosine is 734 mV (vs. NHE), compared to 642 mV for tyrosine, representing a 92 mV anodic shift [1]. This higher oxidation potential indicates that 3-chlorotyrosine is more resistant to one-electron oxidation than the parent tyrosine, a consequence of the electron-withdrawing chlorine reducing electron density on the aromatic ring. For comparison, 3-fluorotyrosine exhibits Ep = 705 mV and 3,5-dichlorotyrosine reaches 808 mV [1].

Oxidation Potential (Ep)
Head-to-head
734 mV vs. 642 mV (Δ+92 mV)
Indicates increased resistance to one-electron oxidation
Measured at pH 13, vs. NHE [REFS-1]
redox potential tyrosine oxidation electron transfer peptide stability

Halogenation-Enhanced Self-Assembly and Hydrogelation

Ryan et al. (Soft Matter, 2010) systematically assessed the hydrogelation behavior of monohalogenated (F, Cl, Br) Fmoc-phenylalanine derivatives and demonstrated that incorporation of a single halogen substituent on the aromatic side chain dramatically enhances efficient self-assembly into amyloid-like fibrils, relative to the non-halogenated Fmoc-Phe, which does not undergo gelation under the same conditions [1]. The position of halogen substitution (ortho, meta, para) and the halogen identity (F, Cl, Br) exert strong influence on both the self-assembly rate and the bulk rheological properties of the resultant hydrogel [1]. Although the study was performed on Fmoc-Phe rather than Fmoc-Tyr, the halogenation effect on aromatic stacking and the introduction of halogen-bonding interactions are class-level phenomena applicable to Fmoc-protected aromatic amino acids, including Fmoc-3-chloro-L-tyrosine [1].

Self-Assembly & Hydrogelation
Class-level
Halogenation enhances self-assembly (Fmoc-Phe study)
May support hydrogel formation via halogen bonding
Class-level inference; validation recommended [REFS-2]
self-assembly hydrogelation halogen bonding amyloid fibrils supramolecular chemistry

pH-Dependent Receptor Binding Modulation

Nakaie et al. (1977) determined intrinsic activities and ED50 values of [4-(3-chlorotyrosine)]angiotensin II and compared it to native angiotensin II in the isolated guinea-pig ileum and rat uterus across a range of pH values where the ratio of phenolic ionization varied [1]. The study found that deprotonation of the phenolic group hinders binding to smooth muscle cell receptors, but does not impair triggering of the response by the hormone-receptor complex once bound [1]. Since 3-chlorotyrosine has a lower pKa (8.1) than tyrosine (9.8), the chlorinated peptide exists in a different ionization equilibrium at physiological pH, thereby altering its apparent receptor affinity relative to the native peptide [1].

Receptor Binding (Angiotensin II)
Supporting evidence
pH-dependent receptor affinity modulation
Ionization state modulates binding, not receptor activation
Guinea-pig ileum/rat uterus; exact ED50 behind paywall [REFS-3]
angiotensin II GPCR structure-activity relationship phenolic ionization receptor binding

Priority Application Scenarios


pH-Responsive GPCR Ligand Design

The 1.7-unit pKa depression of the phenolic group in 3-chlorotyrosine relative to tyrosine [Evidence Item 1] enables the synthesis of peptide ligands whose receptor-binding properties can be modulated by subtle pH changes near physiological values. As demonstrated in the angiotensin II system where 3-chlorotyrosine substitution alters receptor binding in a pH-dependent manner [Evidence Item 4], this building block is particularly suited for structure-activity relationship (SAR) campaigns aimed at mapping the role of tyrosine ionization in peptide-receptor interactions. Procurement of Fmoc-3-chloro-L-tyrosine over Fmoc-Tyr-OH is justified when the research objective involves probing the contribution of phenolic protonation state to biological activity.

Self-Assembling Peptide Hydrogels

Based on the class-level finding that halogenation of Fmoc-aromatic amino acids dramatically enhances self-assembly into amyloid-like fibrils and hydrogel formation [Evidence Item 3], Fmoc-3-chloro-L-tyrosine is expected to serve as a superior gelator building block compared to non-halogenated Fmoc-Tyr-OH. The introduced chlorine provides additional halogen-bonding interactions that can be leveraged to tune hydrogel stiffness and mesh size. This makes the compound a rational procurement choice for laboratories developing peptide-based biomaterials for controlled drug release, 3D cell culture scaffolds, or injectable tissue engineering matrices.

Oxidation-Resistant Peptide Synthesis

The +92 mV anodic shift in oxidation potential of 3-chlorotyrosine compared to tyrosine [Evidence Item 2] indicates that peptides incorporating this residue are more resistant to one-electron oxidation and subsequent radical-mediated degradation pathways. This property is directly relevant to studies of protein oxidative damage, myeloperoxidase-catalyzed tyrosine chlorination as a biomarker of inflammation, and the engineering of peptide therapeutics intended for administration in pro-oxidative biological environments. Researchers should prioritize Fmoc-3-chloro-L-tyrosine over Fmoc-Tyr-OH when oxidative stability of the peptide product is a critical quality attribute.

X-ray Crystallography with Anomalous Scattering

The chlorine atom at the meta position of the tyrosine side chain provides a useful anomalous scattering signal (f″ at Cu Kα ≈ 0.7 electrons) for experimental phasing in X-ray crystallography of peptides and small proteins. When incorporated via Fmoc-3-chloro-L-tyrosine during SPPS, the chlorine serves as an intrinsic heavy-atom label without requiring post-synthetic modification. This application scenario is particularly valuable for structural biology groups seeking to solve the crystal structures of synthetic peptide ligands bound to their target receptors, where the anomalous signal from a single chlorine can facilitate experimental phasing.

Application
Selection Property
Validation Focus
pH-Responsive GPCR ligand design
Phenolic pKa modulation capability
pH-dependent receptor engagement assays
Self-assembling peptide hydrogels
Chlorine-mediated self-assembly propensity
Hydrogel rheology and fibril formation
Oxidation-resistant peptide synthesis
Shifted oxidation potential
Peptide oxidative stability testing
X-ray crystallography phasing
Intrinsic chlorine anomalous scattering
Experimental phasing and structure determination
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